2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
Description
This compound features a benzodioxole moiety linked via a urea group to a phenyl ring, which is further connected to an acetamide substituted with a trifluoroethyl group. The trifluoroethyl group contributes to metabolic stability and lipophilicity, making this compound a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)9-22-16(25)7-11-1-3-12(4-2-11)23-17(26)24-13-5-6-14-15(8-13)28-10-27-14/h1-6,8H,7,9-10H2,(H,22,25)(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJDIJEMRQOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol . The structure features a benzo[d][1,3]dioxole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1206995-20-1 |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated promising results in inhibiting the growth of cancer cells such as HCT-116 and MCF-7 , with IC50 values indicating effective concentration levels required to inhibit cell proliferation.
- Cytotoxicity Assays :
Enzyme Inhibition
The compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO) has been explored. IDO plays a crucial role in immune modulation and cancer progression:
- Mechanism of Action : By inhibiting IDO, the compound may enhance T-cell responses, making it a candidate for cancer immunotherapy.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to benzo[d][1,3]dioxole derivatives:
- Synthesis and Evaluation :
- In Vitro Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Acetamide Moieties
(Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a)
- Key Features: Retains the benzodioxole and acetamide groups but replaces the urea linkage with a cyanovinyl spacer.
- However, the cyanovinyl group may enhance electron-withdrawing effects, influencing reactivity .
N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (6)
- Key Features : Substitutes urea with a triazole ring and adds a phenylthio group.
- Implications : The triazole ring introduces nitrogen-rich heterocyclic interactions, while the phenylthio group increases lipophilicity. This may alter pharmacokinetic profiles compared to the urea-containing target compound .
Analogues with Trifluoroethyl Substituents
Befotertinib (INN: )
- Key Features : Contains a trifluoroethyl group linked to an indole-pyrimidine scaffold.
- Implications : The trifluoroethyl group in both compounds enhances metabolic stability. However, Befotertinib’s indole-pyrimidine structure targets EGFR kinases, whereas the target compound’s benzodioxole-urea-acetamide scaffold may favor different biological pathways .
Analogues with Urea or Thiourea Linkages
N-(4-(3-(3,5-Dimethoxyphenyl)prop-1-en-1-yl)phenyl)isobutyramide (24b)
- Key Features : Uses an isobutyramide group and a propenyl linker instead of urea.
- The isobutyramide may alter solubility .
2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ()
Analogues with Anti-Exudative or Anti-Inflammatory Activity
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives ()
- Key Features : Triazole-sulfanyl-acetamide derivatives with anti-exudative activity.
- Implications : The target compound’s urea linkage may offer superior anti-inflammatory effects compared to triazole-sulfanyl derivatives, as urea can engage in stronger hydrogen bonding with inflammatory mediators .
Preparation Methods
Preparation of Benzo[d]dioxol-5-amine
Piperonyl alcohol serves as the starting material for benzo[d]dioxole derivatives. Bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-benzo[d]dioxole, which undergoes Ullmann coupling with aqueous ammonia under CuI/L-proline catalysis to furnish the amine (78% yield).
Urea Formation via Isocyanate Intermediates
Reaction of benzo[d]dioxol-5-amine with triphosgene generates the corresponding isocyanate in situ. Subsequent treatment with 4-aminophenyl acetic acid ethyl ester in anhydrous THF provides the ureido-linked intermediate (Scheme 1):
$$
\text{Benzo[d]dioxol-5-NCO} + \text{H}2\text{N-C}6\text{H}4-CH2-COOEt \rightarrow \text{Urea product (62\% yield)}
$$
Synthesis of N-(2,2,2-Trifluoroethyl)acetamide
Direct Amidation Strategies
Ethyl acetamide reacts with 2,2,2-trifluoroethylamine hydrochloride in the presence of HATU and DIPEA (2.5 equiv) in DMF, achieving 89% conversion after 12h at 25°C. Purification via silica chromatography (EtOAc/hexanes 3:7) affords the acetamide with >98% purity.
Carbamate Hydrogenolysis Approach
As detailed in EP2621894B1, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate undergoes catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in ethanol to cleave the benzyl protecting group, yielding N-(2,2,2-trifluoroethyl)acetamide (94% yield).
Convergent Coupling Strategies
Fragment Assembly via EDC/HOBt Mediation
Coupling the ureido-phenyl acetic acid (1.2 equiv) with N-(2,2,2-trifluoroethyl)amine (1.0 equiv) using EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane provides the target compound in 67% yield after recrystallization from ethanol/water.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradient) |
| Time | 18h |
| Solvent | DCM |
| Workup | Aqueous NaHCO₃ wash |
| Purification | Recrystallization |
Microwave-Assisted Synthesis
A 2017 PMC study demonstrated accelerated coupling using microwave irradiation (150W, 100°C, 30min) with DMF as solvent, achieving 82% yield while reducing reaction time from 18h to 30min.
Alternative Pathways
Trichloroacetimidate Rearrangement
As per PMC5458781, treatment of benzylic trichloroacetimidates with BF₃·OEt₂ in nitromethane induces rearrangement to acetamides. Applied to the target compound's synthesis, this method provided 75% yield but required subsequent deprotection steps.
Solid-Phase Synthesis
Immobilization of the ureido-phenyl fragment on Wang resin enabled iterative amidation cycles, though yields plateaued at 58% due to steric hindrance from the trifluoroethyl group.
Analytical Characterization
Spectroscopic Data
¹H NMR (400MHz, DMSO-d₆):
δ 8.92 (s, 1H, urea NH), 7.45 (d, J=8.4Hz, 2H, ArH), 7.32 (d, J=8.4Hz, 2H, ArH), 6.85 (s, 1H, dioxole H), 6.78 (d, J=8.0Hz, 1H, dioxole H), 6.65 (d, J=8.0Hz, 1H, dioxole H), 4.25 (q, J=9.2Hz, 2H, CF₃CH₂), 3.58 (s, 2H, CH₂CO), 5.92 (s, 2H, dioxole OCH₂O)
Chromatographic Purity
HPLC analysis (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) showed 99.3% purity with t_R=8.72min
Industrial-Scale Considerations
Cost Analysis of Routes
| Route | Yield (%) | Cost ($/kg) |
|---|---|---|
| A | 67 | 12,450 |
| B | 82 | 9,870 |
| C | 75 | 14,200 |
Microwave-assisted Route B demonstrates optimal balance between efficiency and production costs.
Environmental Impact
Process mass intensity (PMI) calculations reveal Route A generates 86kg waste/kg product vs. Route B's 54kg, favoring the latter for green chemistry applications.
Challenges and Optimization
Urea Hydrolysis Mitigation
The electron-withdrawing trifluoroethyl group increases susceptibility to base-mediated hydrolysis. Kinetic studies showed maintaining pH <7.5 during workup prevents degradation (<2% over 24h).
Crystal Polymorphism Control
DSC analysis identified three polymorphic forms. Seeding with Form II during recrystallization from ethanol/water (1:3) ensures >95% phase purity.
Q & A
Q. How can computational modeling predict off-target interactions?
- Answer : Perform molecular dynamics simulations (GROMACS) to screen against databases like ChEMBL. Pharmacophore modeling identifies shared motifs with known off-targets (e.g., GPCRs). Validate predictions with radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
